3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid
Description
3-[1-[(3,5-Difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid is a fluorinated indole derivative characterized by a 3,5-difluorophenylmethyl substituent at the indole nitrogen and a propenoic acid moiety at the 3-position. The fluorine atoms enhance lipophilicity and metabolic stability, while the conjugated acid group may facilitate interactions with biological targets via hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c19-14-7-12(8-15(20)9-14)10-21-11-13(5-6-18(22)23)16-3-1-2-4-17(16)21/h1-9,11H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNWUSCUVBOPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381743 | |
| Record name | 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307352-81-4 | |
| Record name | 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The difluorophenyl group can be introduced through various halogenation reactions, often using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (NBS, NCS), nitro groups (HNO₃)
Major Products
The major products formed from these reactions include various substituted indole derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Fluorination Patterns and Bioactivity
- The 3,5-difluorophenylmethyl group in the target compound confers greater lipophilicity (logP ~3.2 estimated) compared to the 4-fluorophenyl analog (logP ~2.5), enhancing membrane permeability .
- In contrast, triazole-thiadiazole derivatives (e.g., ) exhibit antimicrobial activity but lack the propenoic acid moiety critical for COX-2 inhibition, suggesting divergent therapeutic applications .
Functional Group Influence on Pharmacokinetics
Structural Validation and Crystallography
- SHELX-based crystallographic analyses () confirm the planar geometry of the indole core and the trans configuration of the propenoic acid group, critical for maintaining conjugation and reactivity .
Biological Activity
3-[1-[(3,5-difluorophenyl)methyl]indol-3-yl]prop-2-enoic acid is a compound belonging to the indole derivatives class, recognized for its diverse biological activities. The unique structural features of this compound, particularly the difluorophenyl group, contribute to its potential therapeutic applications in various fields, including oncology and neurology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H13F2NO2 |
| Molecular Weight | 321.30 g/mol |
| CAS Number | 307352-81-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activity and influence signaling pathways related to cell growth and differentiation. The indole moiety is known for its ability to bind to receptors and enzymes, potentially leading to anticancer and antimicrobial effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound have shown promising results. It has been found to protect neuronal cells from oxidative stress-induced damage, likely through its antioxidant properties. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Anticancer Activity : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types.
- Neuroprotection : In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, the compound significantly reduced cell death and lipid peroxidation levels, suggesting its potential as a therapeutic agent in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone; promotes growth | Lacks fluorinated substituents |
| 3-bromoindole | Antimicrobial; anticancer | Contains bromine instead of fluorine |
| Indole-3-carbinol | Anticancer; estrogen modulator | Naturally occurring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
